molecular formula C12H16N2O B8453107 (4-Amino-3-pyridinyl)cyclohexylmethanone

(4-Amino-3-pyridinyl)cyclohexylmethanone

Cat. No.: B8453107
M. Wt: 204.27 g/mol
InChI Key: AYEHWOSQMXSIMD-UHFFFAOYSA-N
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Description

The compound "(4-Amino-3-pyridinyl)cyclohexylmethanone" is a cyclohexylmethanone derivative featuring a pyridine ring substituted with an amino group at the 4-position. Cyclohexylmethanones are commonly studied in medicinal chemistry due to their balanced lipophilicity and capacity for hydrogen bonding, which are critical for drug-like properties. The 4-amino-pyridinyl moiety may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(4-aminopyridin-3-yl)-cyclohexylmethanone

InChI

InChI=1S/C12H16N2O/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,13,14)

InChI Key

AYEHWOSQMXSIMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=CN=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "(4-Amino-3-pyridinyl)cyclohexylmethanone" with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and functional relevance:

Table 1: Structural and Functional Comparison of Cyclohexylmethanone Derivatives

Compound Name (CAS No.) Molecular Weight Substituent/Backbone Key Properties/Data Reference
(3-Aminopyrrolidin-1-yl)-cyclohexylmethanone (936221-79-3) 196.29 3-Aminopyrrolidine - Higher solubility due to saturated pyrrolidine.
- HPLC retention: 0.75 min (Condition SQD-FA05).
(4-Chloro-3-fluorophenyl)-cyclohexylmethanone (898769-24-9) - 4-Cl, 3-F-substituted phenyl - Electron-withdrawing groups enhance electrophilic reactivity.
- GHS safety data highlights toxicity risks.
Thieno-pyridine derivative (354119-19-0) 370.89 Fused thieno-pyridine, 4-Cl-phenyl - Extended π-system improves binding to kinase targets.
- Higher molecular weight reduces bioavailability.
Hypothetical: (4-Amino-3-pyridinyl)cyclohexylmethanone ~215–220 (estimated) 4-Amino-pyridine - Predicted enhanced H-bonding vs. pyrrolidine analog.
- Potential for CNS activity due to pyridine’s aromaticity.
N/A

Key Comparisons

Substituent Effects on Solubility and Reactivity The pyrrolidine analog (CAS 936221-79-3) exhibits higher solubility in aqueous media compared to aromatic derivatives due to its saturated heterocycle. However, its lack of aromaticity may reduce target affinity in biological systems . In contrast, the 4-amino-pyridinyl group in the target compound introduces aromaticity and hydrogen-bonding capability, likely improving interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs).

Electrophilic Reactivity and Safety The chloro-fluoro-phenyl derivative (CAS 898769-24-9) demonstrates how electron-withdrawing substituents increase electrophilic reactivity, necessitating stringent safety protocols (e.g., GHS hazard warnings for toxicity) . The amino group in the target compound may reduce such risks but could introduce metabolic instability.

Structural Complexity and Bioactivity The thieno-pyridine derivative (CAS 354119-19-0) highlights the impact of fused ring systems on bioactivity. Its extended conjugation enhances binding to ATP pockets in kinases, though its higher molecular weight (~370 Da) may limit blood-brain barrier penetration . The target compound’s simpler pyridine backbone (~215–220 Da) could offer better pharmacokinetics.

Synthetic Accessibility Patent data (EP 4 374 877 A2) reveals that cyclohexylmethanones are typically synthesized via condensation of amines or anilines with ketone precursors under standard coupling conditions . The target compound’s synthesis would likely follow similar protocols, leveraging commercially available 4-amino-3-pyridinylamine reagents.

Research Findings and Implications

  • Pharmacological Potential: Pyridine-based cyclohexylmethanones are frequently explored as kinase inhibitors or CNS agents. The amino group’s role in modulating selectivity (e.g., for JAK2 or BTK inhibitors) is well-documented in analogs .
  • Toxicity Considerations: Amino-substituted aromatic compounds often exhibit lower acute toxicity compared to halogenated derivatives (e.g., CAS 898769-24-9) but may require optimization to avoid genotoxic metabolites .

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